1-(3-Bromophenyl)propan-2-one

説明

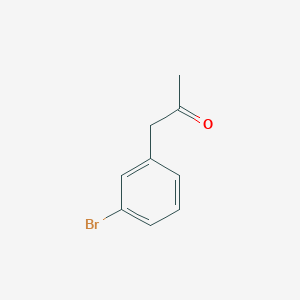

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQIZFAJMBXZVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370119 | |

| Record name | 3-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21906-32-1 | |

| Record name | 3-Bromophenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1 3 Bromophenyl Propan 2 One

Advanced Strategies for Carbon-Carbon Bond Formation

The construction of the aryl-alkyl ketone framework of 1-(3-Bromophenyl)propan-2-one relies on robust carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to aryl ketones. acs.org These methods often involve the coupling of an aryl halide with an appropriate ketone equivalent. For the synthesis of this compound, this could involve the reaction of a 3-bromophenyl derivative with a propan-2-one synthon.

One such approach involves the coupling of aryl bromides with N-tert-butylhydrazones, which serve as acyl anion equivalents. acs.org The reaction proceeds through the formation of an N-tert-butyl azo compound, which then isomerizes to the corresponding hydrazone. Subsequent hydrolysis yields the desired aryl ketone. acs.org The choice of the substituent on the nitrogen of the hydrazone is critical for directing the arylation to the carbon atom rather than the nitrogen. acs.org

Another strategy is the palladium-catalyzed coupling of 2-pyridyl esters with organoboron compounds. organic-chemistry.org This method is valued for its compatibility with various functional groups and mild reaction conditions. organic-chemistry.org The coordination of the nitrogen atom of the 2-pyridyl group to the palladium center is a key factor for the reaction's efficiency, facilitating the formation of an acylpalladium intermediate that then reacts with the organoboron compound. organic-chemistry.org

The Suzuki-Miyaura coupling, a versatile palladium-catalyzed reaction, can also be adapted for the synthesis of aryl ketones. Carbonylative Suzuki-Miyaura coupling of alkyl halides with arylboronic esters, in the presence of a bimetallic catalyst system, can generate aryl alkyl ketones. nih.gov

The following table summarizes various palladium-catalyzed methods for the synthesis of aryl ketones.

| Coupling Partners | Catalyst/Reagents | Key Features | Reference |

| Aryl Bromides + N-tert-butylhydrazones | Palladium catalyst | Hydrazone acts as an acyl anion equivalent. | acs.org |

| 2-Pyridyl Esters + Organoboron Compounds | Pd(OAc)₂ / PPh₃ | Coordination of pyridyl nitrogen to palladium is key. | organic-chemistry.org |

| Alkyl Halides + Arylboronic Esters | Bimetallic catalyst, CO | Carbonylative coupling. | nih.gov |

| Aryl Halides + Organoboron Compounds | Palladium catalyst, CO | Carbonylative cross-coupling. | tandfonline.com |

Besides palladium, other transition metals like copper and iron are effective catalysts for the synthesis of aryl ketones.

Copper-Catalyzed Reactions: Copper-catalyzed methods offer a more economical alternative to palladium. organic-chemistry.orgbohrium.com One approach involves the reaction of aryl halides with β-diketones in the presence of a copper(I) or copper(II) salt. organic-chemistry.org This method is noteworthy for not requiring a ligand and for the role of water in assisting the carbon-carbon bond activation. organic-chemistry.org Copper catalysts can also be used in the α-arylation of aromatic ketones using diaryliodonium salts. chemrxiv.org This ligand- and base-free process shows high tolerance for various functional groups. chemrxiv.org

Iron-Catalyzed Reactions: Iron, being an earth-abundant and low-toxicity metal, is an attractive catalyst. acs.org Iron-catalyzed reactions for ketone synthesis include the radical-radical cross-coupling of keto acids with aliphatic aldehydes and the carbonylation of aryl iodides with alkenyl boronic acids. acs.orgnih.gov Iron catalysts have also been developed for the α-alkenylation of ketones using primary alcohols through an acceptor-less dehydrogenative coupling mechanism. nih.govmdpi.com

A comparison of these transition metal-catalyzed reactions is presented below.

| Metal Catalyst | Reactants | Reaction Type | Key Advantages | Reference |

| Copper | Aryl Halides + β-Diketones | Arylation/C-C Bond Activation | Ligand-free, economical. | organic-chemistry.org |

| Copper | Silyl Enol Ethers + Diaryliodonium Salts | α-Arylation | Ligand- and base-free, high functional group tolerance. | chemrxiv.org |

| Iron | Keto Acids + Aliphatic Aldehydes | Radical-Radical Cross-Coupling | Earth-abundant, low-toxicity. | nih.gov |

| Iron | Aryl Iodides + Alkenyl Boronic Acids | Carbonylation | Ligand-free, operates at atmospheric CO pressure. | acs.org |

| Iron | Ketones + Primary Alcohols | α-Alkenylation | Dehydrogenative coupling, sustainable. | nih.govmdpi.com |

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. libretexts.org For this compound, this would typically involve the reaction of bromobenzene (B47551) with an acylating agent in the presence of a Lewis acid catalyst.

A common approach is the acylation of bromobenzene with chloroacetyl chloride or chloroacetic anhydride (B1165640), followed by reaction with a methylating agent. However, a more direct route involves the reaction of bromobenzene with chloroacetone (B47974) in the presence of a Lewis acid like aluminum chloride (AlCl₃). chempedia.info The reaction between an arene and chloroacetone can lead to the formation of α-methylstilbenes, so reaction conditions must be carefully controlled. wordpress.com

The acylation of bromobenzene with acetyl chloride or acetic anhydride in the presence of AlCl₃ primarily yields a mixture of 2-bromoacetophenone (B140003) and 4-bromoacetophenone, with the para isomer being the major product due to steric hindrance from the bromine atom. tcd.ieuni-siegen.de To obtain the meta-substituted product, one would need to start with a meta-directing group or use a different synthetic strategy.

An alternative is to start with a compound that already has the desired substitution pattern. For example, the Friedel-Crafts acylation of a suitable 1,3-disubstituted benzene (B151609) derivative could be employed.

| Reactants | Catalyst | Product(s) | Key Considerations | Reference |

| Bromobenzene + Chloroacetone | AlCl₃ | Can form α-methylstilbenes. | Control of reaction conditions is crucial. | chempedia.infowordpress.com |

| Bromobenzene + Acetyl Chloride | AlCl₃ | Mixture of 2- and 4-bromoacetophenone. | Para product is major. | tcd.ieuni-siegen.de |

| 3-Bromobenzene derivative + Acylating agent | Lewis Acid | This compound | Starting material directs substitution. |

This synthetic route involves the modification of a pre-existing propanone derivative. One possible pathway is the bromination of phenylacetone (B166967). The direct bromination of phenylacetone would likely lead to a mixture of isomers, with the position of bromination on the aromatic ring being influenced by the activating/deactivating nature of the propan-2-one substituent.

A more controlled approach involves the bromination of a suitable precursor. For example, the bromination of 1-phenyl-2-propanone can be achieved using bromine in acetic acid and hydrobromic acid. google.com The selectivity of the bromination can be an issue, potentially leading to bromination at the α-carbon of the ketone as well as on the aromatic ring. Another method involves the use of N-bromosuccinimide (NBS) as a brominating agent. researchgate.net

The synthesis of α,β-unsaturated ketones can be achieved through bromination followed by dehydrobromination. For instance, the bromination of a chalcone (B49325) derivative can yield a dibromo intermediate, which can then be used to form other heterocyclic compounds. odinity.com While not a direct synthesis of this compound, these reactions demonstrate the utility of halogenation in modifying ketone derivatives.

| Starting Material | Reagents | Reaction Type | Potential Products | Reference |

| 1-Phenyl-2-propanone | Br₂, Acetic Acid, HBr | Bromination | Mixture of brominated isomers. | google.com |

| 1,1-Diphenyl-2-propanone derivative | NBS | Bromination | Brominated derivatives. | researchgate.net |

| Chalcone derivative | Bromine | Bromination | Dibromo intermediate. | odinity.com |

Organometallic Coupling Reactions for Aryl-Alkyl Ketone Synthesis

Functional Group Transformations and Interconversions

The synthesis of this compound can also be accomplished through the transformation of other functional groups on a molecule that already possesses the 3-bromophenyl moiety.

One such strategy starts from 3-bromobenzaldehyde (B42254). researchgate.netmdpi.com The aldehyde can undergo a condensation reaction, for example with nitroethane, followed by reduction of the nitro group and hydrolysis to yield the ketone. A specific example involves the condensation of 3-bromobenzaldehyde with 1,3-diaminopropan-2-ol to form a Schiff base. researchgate.netmdpi.com

Another precursor is 3-bromophenylacetic acid. chemicalbook.com This acid can be converted to its acid chloride and then reacted with a suitable organometallic reagent, such as dimethylcadmium (B1197958) or a methyl Grignard reagent in the presence of a catalyst, to afford the desired ketone. A one-pot synthesis starting from 2-(4-bromophenyl)acetic acid to form 1,3-bis(4-bromophenyl)propan-2-one (B7862640) has been reported, which could be adapted for the 3-bromo isomer. researchgate.net

Furthermore, 1-(3-bromophenyl)ethanone can be a starting point. chemicalbook.com It can undergo reactions to extend the carbon chain, such as the Willgerodt-Kindler reaction, to form a thioamide which can then be hydrolyzed to 3-bromophenylacetic acid. chemicalbook.com This acid can then be converted to the target ketone.

The following table outlines some functional group transformations leading to this compound.

| Starting Material | Key Transformation | Reagents | Reference |

| 3-Bromobenzaldehyde | Condensation and subsequent reactions | Nitroethane, reducing agents, etc. | researchgate.netmdpi.com |

| 3-Bromophenylacetic acid | Conversion to acid chloride and reaction with organometallic reagent | Thionyl chloride, organocadmium/Grignard reagents | chemicalbook.comresearchgate.net |

| 1-(3-Bromophenyl)ethanone | Chain extension and functional group manipulation | Sulfur, morpholine (B109124) (Willgerodt-Kindler), followed by hydrolysis and conversion. | chemicalbook.com |

Oxidation Reactions to Carbonyls

The synthesis of this compound can be achieved through the oxidation of the corresponding secondary alcohol, 1-(3-bromophenyl)propan-2-ol. Various oxidizing agents can be employed for this transformation. For instance, potassium tetraoxoferrate(VI) has been shown to oxidize 1-(3-bromophenyl)-2,2,2-trifluoroethanol (B1292404) to the corresponding ketone in a 96% yield. cdnsciencepub.comcdnsciencepub.com While this specific substrate is a trifluoro-analogue, the reaction demonstrates a potent method for oxidizing secondary alcohols to ketones. cdnsciencepub.comcdnsciencepub.com Other common oxidizing agents like potassium permanganate (B83412) and chromium trioxide are also capable of facilitating this type of conversion. smolecule.com

Reduction Pathways to Alcohol Derivatives

The carbonyl group of this compound can be readily reduced to a hydroxyl group, yielding 1-(3-bromophenyl)propan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). smolecule.com The reaction is typically carried out in a protic solvent like methanol (B129727) when using sodium borohydride. This reduction is a key step in the synthesis of various derivatives where the alcohol functionality is required for further reactions.

Nucleophilic Substitution at the Bromine Atom

The bromine atom on the phenyl ring of this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. evitachem.com This reactivity is fundamental to the role of this compound as a building block in the synthesis of more complex molecules.

Amination Reactions

The bromine atom can be replaced by an amino group through various amination protocols. These reactions are crucial for the synthesis of nitrogen-containing compounds. While direct amination of the bromo-ketone can be challenging, related substrates demonstrate the feasibility of this transformation. For example, reductive amination of related aldehydes and ketones is a common strategy. vulcanchem.com This often involves the initial formation of an imine, which is then reduced to the corresponding amine. vulcanchem.com Catalytic systems, including those based on ruthenium and palladium, have been developed for efficient amination reactions. acs.org

Alkoxylation Reactions

Alkoxylation, the substitution of the bromine atom with an alkoxy group, can be achieved using reagents like sodium methoxide (B1231860) in methanol. This reaction converts this compound into 1-(3-methoxyphenyl)propan-2-one. Alkoxylation is an important industrial reaction, often used in the production of surfactants, and can be performed under various conditions, including in continuous flow reactors. frontiersin.org

Condensation Reactions with Carbonyl Compounds or Amines

The ketone functionality of this compound allows it to participate in condensation reactions. A notable example is the Claisen-Schmidt condensation, where it can react with aldehydes in the presence of a base to form chalcones. smolecule.com For instance, reaction with 3-bromobenzaldehyde in the presence of a base would yield a brominated chalcone derivative. researchgate.netmdpi.com

Furthermore, condensation reactions with amines are also possible. The reaction of this compound with ureas in the presence of a base like cesium carbonate can lead to the formation of dihydropyrimidinones. rsc.org These reactions highlight the versatility of the carbonyl group in forming new carbon-carbon and carbon-nitrogen bonds.

Chemo- and Regioselective Synthetic Approaches

The development of chemo- and regioselective methods is crucial for the efficient synthesis of complex molecules from starting materials like this compound. Catalyst control plays a significant role in directing the outcome of reactions. For example, in the carbocyclization of alkynyl ketones, a rhodium catalyst can favor a 5-exo-dig cyclization to form indanones, while a copper catalyst can promote a 6-endo-dig cyclization to yield naphthols. nih.gov

Palladium-catalyzed reactions, such as the Catellani reaction, allow for the selective functionalization of aryl halides at the ortho position. aablocks.com Organocatalysis also offers a powerful tool for achieving high selectivity. For instance, organocatalytic azide-ketone [3+2] cycloadditions can be used to synthesize functionalized triazoles in a regioselective manner. researchgate.netacs.org These advanced synthetic strategies enable the precise construction of complex molecular architectures from relatively simple precursors.

Directed Bromination Strategies

Achieving the specific meta-bromo substitution of this compound relies on directed synthesis strategies that control the position of the bromine atom. Direct bromination of the precursor phenylacetone is one feasible route. In this approach, a brominating agent like N-bromosuccinimide (NBS) or elemental bromine is used, often with a catalyst such as iron(III) bromide. The reaction introduces the bromine atom at the meta position relative to the propan-2-one group.

An alternative and highly controlled method is the Friedel-Crafts acylation of bromobenzene. tcd.ie This classic electrophilic aromatic substitution reaction involves reacting bromobenzene with an appropriate acylating agent, such as propionyl chloride or chloroacetone, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). tcd.ieuni-siegen.de The bromine atom on the starting material directs the incoming acyl group primarily to the para and ortho positions. To achieve the meta-substituted product, a different synthetic sequence is necessary, such as starting with a meta-directing group that is later converted to the desired functionality, or utilizing precursors where the meta-relationship is already established. A more direct route involves the Friedel-Crafts reaction between benzene and a bromo-substituted acyl chloride.

A common laboratory-scale synthesis involves the acylation of bromobenzene using a Lewis acid and an acylating agent like acetic anhydride to yield bromoacetophenone, which can then be further elaborated. tcd.ie The bulky nature of the bromine atom sterically hinders the formation of the ortho-isomer, favoring the para-substituted product. tcd.ie

Table 1: Comparison of Directed Synthesis Strategies

| Strategy | Reagents | Catalyst | Key Principle |

|---|---|---|---|

| Friedel-Crafts Acylation | Bromobenzene, Acetyl Chloride/Anhydride | AlCl₃ | Electrophilic aromatic substitution on a pre-brominated aromatic ring. tcd.ieuni-siegen.de |

| Direct Bromination | Phenylacetone, Bromine or NBS | Iron(III) Bromide | Electrophilic aromatic substitution on the phenylacetone precursor. |

Control of Stereoisomerism in Propanone Synthesis

The target compound, this compound, is an achiral molecule as it lacks a stereogenic center. However, it is a significant prochiral intermediate in the synthesis of various optically active compounds, particularly chiral amines like 1-arylpropan-2-amines, which are motifs found in pharmaceuticals. researchgate.netresearchgate.net The control of stereoisomerism, therefore, becomes critical in the subsequent transformations of the ketone.

A prominent chemoenzymatic approach involves the conversion of 1-arylpropan-2-ones into optically active 1-arylpropan-2-amines using amine transaminases. researchgate.net This method highlights the utility of the ketone as a scaffold for introducing chirality. For instance, a sequential process involving the Wacker-Tsuji oxidation of allylbenzenes to produce the corresponding 1-arylpropan-2-ones, followed by a transaminase-catalyzed biotransamination, can yield optically active amines with excellent enantiomeric excess. researchgate.net Depending on the specific amine transaminase selected, both (R)- and (S)-enantiomers of the resulting amine can be produced, demonstrating precise stereochemical control. researchgate.net

The synthesis of chiral, non-racemic functionalized oxygen-containing heterocycles can also be achieved starting from related aryl ketones via whole-cell mediated asymmetric reduction. mdpi.com This underscores the role of the ketone group as a key functional handle for stereoselective synthesis.

Novel Synthetic Reagents and Catalytic Systems

Modern organic synthesis increasingly relies on the development of novel reagents and catalysts to improve efficiency, selectivity, and substrate scope. The synthesis of aryl ketones like this compound has benefited significantly from these advancements.

Exploration of Brønsted Acid and Palladium Catalysis in Related Systems

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern C-C bond formation and are highly applicable to the synthesis of aryl ketones. These methods provide powerful alternatives to traditional Friedel-Crafts reactions, often with milder conditions and greater functional group tolerance. Current time information in Bangalore, IN.

Several palladium-catalyzed strategies have been developed:

Coupling of Aryl Bromides with Acyl Anion Equivalents : This method involves the reaction of an aryl bromide with a hydrazone, which serves as an acyl anion equivalent. The reaction, catalyzed by a palladium complex, forms an N-tert-butyl azo compound that, upon isomerization and hydrolysis, yields the desired aryl ketone. Current time information in Bangalore, IN.

Carbonylative Coupling : Arylboronic acids can be coupled with terminal alkynes under a carbon monoxide atmosphere, catalyzed by palladium. This oxidative carbonylation produces alkynones, which are related to the target structure. rsc.org

Suzuki-Miyaura Coupling : The reaction of an arylboronic acid (e.g., 3-bromophenylboronic acid) with an appropriate coupling partner can be catalyzed by palladium complexes to form the desired aryl ketone structure. derpharmachemica.com This is a versatile method for creating the aryl-ketone bond.

Brønsted acids also play a crucial role, particularly in Friedel-Crafts type reactions. They can catalyze the intramolecular α-arylation of ketones, providing a direct route to α-aryl ketones. While often requiring highly nucleophilic arenes, this method represents a direct approach to functionalizing the α-position of a ketone with an aryl group.

Table 2: Selected Palladium-Catalyzed Systems for Aryl Ketone Synthesis

| Reaction Type | Palladium Source | Ligand | Base/Additive | Key Feature |

|---|---|---|---|---|

| Hartwig Coupling | Pd₂(dba)₃ | DPEphos, Xantphos | NaO-tBu | Couples aryl bromides with hydrazone acyl anion equivalents. Current time information in Bangalore, IN. |

| Goossen Coupling | Various Pd Complexes | Phosphanes | Pivalic Anhydride | Couples arylboronic acids with carboxylic acids. |

| Carbonylative Coupling | Pd(TFA)₂ | DPPP | NaOAc, Ag₂O | Oxidative carbonylation of arylboronic acids with alkynes. rsc.org |

| Suzuki Coupling | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Couples arylboronic acids with aryl halides. uni-rostock.de |

Application of Advanced Halogenating Agents

While classic halogenating agents like bromine (Br₂) are effective, modern synthesis often employs more advanced and selective reagents to improve safety, handling, and regioselectivity. N-bromosuccinimide (NBS) is a widely used alternative for the bromination of aromatic compounds. researchgate.net It is a crystalline solid that is easier and safer to handle than liquid bromine and can provide excellent regioselectivity, particularly in radical-mediated or acid-catalyzed reactions. researchgate.net The use of NBS in acetonitrile (B52724) is reported as an environmentally friendly and efficient method for the electrophilic bromination of activated arenes. researchgate.net Other advanced reagents include fluorinating agents like Selectfluor™, which highlights the trend toward developing safer and more selective halogenating agents for constructing complex molecules.

Industrial Scale Synthesis and Process Optimization

Translating a synthetic route from the laboratory to an industrial scale requires significant process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound and related aryl ketones, modern manufacturing technologies like continuous flow chemistry offer substantial advantages over traditional batch processing. ijpcbs.com

Continuous flow systems, where reagents are pumped through a reactor, allow for superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This enhanced control can lead to higher yields, improved purity, and shorter reaction times. researchgate.net For exothermic reactions like Friedel-Crafts acylations or brominations, flow chemistry provides much more efficient heat transfer, minimizing the risk of thermal runaways and the formation of byproducts. Furthermore, "telescoped" processes, where multiple reaction steps are connected in a continuous sequence without isolating intermediates, can dramatically improve efficiency and reduce waste.

High-Purity Reagent Utilization

The quality of the final active pharmaceutical ingredient (API) or chemical intermediate is directly linked to the purity of the starting materials and reagents used in its synthesis. In an industrial context, the use of high-purity reagents is not just a matter of quality but also of process efficiency and regulatory compliance. derpharmachemica.commdpi.com

For the synthesis of this compound, impurities in the starting materials—such as bromobenzene, an acylating agent, or the catalyst—can have significant downstream consequences. For instance:

Contaminants in Starting Arenes : Isomeric impurities in bromobenzene could lead to the formation of undesired product isomers that are difficult and costly to separate.

Reagent Decomposition : The use of lower-grade, moisture-sensitive catalysts like AlCl₃ can lead to reduced activity and inconsistent reaction outcomes. sigmaaldrich.com

Impact on Yield and Purification : Impurities can catalyze side reactions, lowering the yield of the desired product and complicating the purification process, which in turn increases solvent usage and waste generation. mdpi.com

Therefore, employing well-characterized, high-purity reagents (such as ACS grade or equivalent) is a critical component of process optimization. uni-rostock.de It ensures batch-to-batch consistency, predictable reaction kinetics, and simplifies downstream processing, ultimately leading to a more robust and economical manufacturing process. derpharmachemica.commdpi.com

Advanced Equipment for Optimized Yields and By-product Minimization

The industrial-scale synthesis and purification of this compound necessitate the use of advanced chemical processing equipment to ensure high yields, purity, and minimal formation of by-products. The transition from laboratory-scale synthesis to large-scale production involves leveraging technologies that offer precise control over reaction parameters, enhance efficiency, and improve scalability.

Key equipment employed for these purposes includes continuous flow reactors and sophisticated purification systems. These technologies are central to optimizing the manufacturing process of brominated aromatic ketones like this compound. smolecule.com

Continuous Flow Reactors

In contrast to traditional batch processing, continuous flow chemistry offers significant advantages for reactions such as the bromination of phenylacetone to produce this compound. In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup allows for superior control over reaction conditions.

Key Advantages of Flow Reactors:

Enhanced Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, which is critical for controlling exothermic reactions and preventing the formation of thermally-induced by-products.

Precise Temperature Control: Maintaining an optimal temperature profile is crucial for reaction selectivity, minimizing the formation of isomeric impurities.

Improved Safety: The small internal volume of the reactor at any given time reduces the risks associated with handling hazardous materials on a large scale.

Scalability: Production can be easily scaled up by extending the operational time of the reactor or by running multiple reactors in parallel, which is more efficient than using progressively larger batch reactors.

| Parameter | Advantage in Flow Reactor | Impact on Synthesis |

|---|---|---|

| Temperature Control | Superior heat exchange | Minimizes formation of ortho- and para-substituted isomers. |

| Mixing | Rapid and efficient | Ensures uniform reaction conditions, leading to higher conversion rates. |

| Reagent Stoichiometry | Precise pump control | Reduces excess reagent use and subsequent by-product formation. |

| Scalability | Linear and predictable | Facilitates efficient transition from pilot to industrial-scale production. |

Advanced Purification Technologies

Post-synthesis, achieving high purity of this compound is essential, particularly for its use as an intermediate in pharmaceuticals and other fine chemicals. chembk.com Advanced purification techniques are employed to separate the target compound from unreacted starting materials, catalysts, and reaction by-products.

Automated Chromatography Systems: For high-purity applications, automated flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) systems can be used. These systems offer reproducible and efficient separation on a larger scale than traditional laboratory columns.

Advanced Distillation Equipment: Techniques such as fractional distillation under reduced pressure are used to purify thermally stable compounds. Specialized equipment allows for precise control over pressure and temperature, enabling the separation of components with close boiling points.

Rotary Evaporators: While a standard piece of laboratory equipment, large-scale rotary evaporators are crucial in industrial settings for the efficient removal of solvents after extraction or chromatographic steps, which is key to isolating the final product. cbijournal.comgoogle.com

| Equipment | Function | Contribution to Optimization |

|---|---|---|

| Continuous Flow Reactor | Contains and controls the chemical reaction | Increases yield and selectivity by precise control of temperature, pressure, and stoichiometry. |

| Automated Chromatography System | Separates compounds based on polarity | Achieves high purity by effectively removing isomeric and other by-products. |

| Fractional Distillation Unit | Separates liquids based on boiling point | Purifies the product from starting materials and solvents, minimizing waste. |

| Large-Scale Rotary Evaporator | Removes bulk solvents under vacuum | Efficiently isolates the purified compound, maximizing final yield. cbijournal.comgoogle.com |

The strategic implementation of this advanced equipment is fundamental to developing an efficient, scalable, and high-yielding industrial process for this compound, ensuring the final product meets the stringent purity requirements for its intended applications.

Mechanistic Investigations of Reactions Involving 1 3 Bromophenyl Propan 2 One

Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving 1-(3-bromophenyl)propan-2-one are sparse. The analysis in this section is therefore based on established principles for analogous chemical systems.

Nucleophilic Aromatic Substitution: The bromine atom on the phenyl ring is generally unreactive toward nucleophilic aromatic substitution under standard conditions. Reactions such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, which proceed via transition-metal catalysis, are more common. In these catalytic cycles, the rate-determining step can vary. For many Suzuki-Miyaura reactions, transmetalation is considered the rate-determining step. pku.edu.cnnih.govresearchgate.net This step involves the transfer of the organic group from the organoboron compound to the palladium center. The nature of the ligands on the palladium, the base, and the solvent all play a crucial role in the kinetics of this step. whiterose.ac.ukrsc.org

Reactions at the Carbonyl Group: Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The rate of addition is influenced by the steric hindrance around the carbonyl and the electronic nature of the aryl substituent. The bromo-substituent at the meta position acts as a weak deactivating group through its inductive effect. Reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common transformation. The rate-determining step is the transfer of the hydride ion to the electrophilic carbonyl carbon.

Reactions involving the Enolate: In base-catalyzed reactions, the formation of an enolate by deprotonation of the α-carbon is a key step. For α-halo ketones like this compound, this can initiate a Favorskii rearrangement. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgwikipedia.org The initial deprotonation to form the enolate is typically a rapid equilibrium, with the subsequent intramolecular nucleophilic substitution to form the strained cyclopropanone often being the rate-determining step. nih.govresearchgate.net

The thermodynamic favorability of derivatives synthesized from this compound is dictated by the change in Gibbs free energy (ΔG) of the reaction.

Cross-Coupling Products: The formation of new carbon-carbon or carbon-heteroatom bonds in reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings is generally thermodynamically favorable. For instance, in a typical Suzuki-Miyaura coupling, the formation of a stable biaryl system and inorganic salts drives the reaction to completion. The relative thermodynamic stabilities of possible regioisomers in cross-coupling reactions can sometimes influence the product distribution, especially under conditions that allow for equilibrium. beilstein-journals.org

Reduction Products: The reduction of the ketone to a secondary alcohol, 1-(3-bromophenyl)propan-2-ol, is a thermodynamically favorable process due to the formation of a stable alcohol from a more energetic carbonyl group.

Favorskii Rearrangement Products: The Favorskii rearrangement of α-halo ketones leads to the formation of carboxylic acid derivatives, which are thermodynamically stable products. The high strain energy of the cyclopropanone intermediate provides a strong driving force for its subsequent ring-opening by a nucleophile. youtube.com

A summary of expected thermodynamic considerations is presented in Table 1.

| Reaction Type | Driving Force | Product Stability |

| Suzuki-Miyaura Coupling | Formation of stable C-C bonds and inorganic byproducts | High |

| Carbonyl Reduction | Conversion of a π-bond to a σ-bond | High |

| Favorskii Rearrangement | Release of ring strain from cyclopropanone intermediate | High |

Elucidation of Reaction Intermediates

The direct observation and characterization of reaction intermediates of this compound are challenging and often inferred from the reaction products and computational studies of related systems.

In palladium-catalyzed cross-coupling reactions , the key intermediates are organopalladium species. The catalytic cycle is generally understood to involve Pd(0) and Pd(II) intermediates. After oxidative addition of the aryl bromide to a Pd(0) complex, a Pd(II)-aryl intermediate is formed. Subsequent transmetalation with an organoboron reagent (in Suzuki coupling) leads to a diorgano-Pd(II) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Pd(0) catalyst. whiterose.ac.ukrsc.org

The Favorskii rearrangement is mechanistically defined by the intermediacy of a cyclopropanone . wikipedia.orgwikipedia.org For this compound, base-induced enolate formation followed by intramolecular displacement of the bromide would lead to 2-(3-bromobenzyl)-2-methylcyclopropanone. This highly strained intermediate is not isolated but is readily attacked by nucleophiles present in the reaction mixture. nih.govresearchgate.net An alternative "pseudo-Favorskii" or "quasi-Favorskii" mechanism may operate in cases where enolate formation is not possible, involving direct nucleophilic attack at the carbonyl, but this is less likely for the title compound which possesses acidic α-protons. wikipedia.org

In the Willgerodt-Kindler reaction , which converts aryl ketones to thioamides, the mechanism is complex and thought to involve the formation of an enamine, which then reacts with sulfur. wikipedia.orgorganic-chemistry.org A series of intermediates including enamines, thio-iminium ions, and potentially aziridines or thiiranes have been proposed to account for the migration of the heteroatom functionality to the terminal carbon of the alkyl chain. ic.ac.uk

Role of Catalysts and Solvents in Reaction Pathways

Catalysts and solvents are critical in directing the outcome and efficiency of reactions involving this compound.

Catalysts: In cross-coupling reactions , the choice of palladium catalyst and its associated ligands is paramount. Ligands such as phosphines (e.g., triphenylphosphine, t-butylphosphines) or N-heterocyclic carbenes (NHCs) stabilize the palladium center and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination. researchgate.net The catalyst system can also affect the selectivity of the reaction.

In reductions , while non-catalytic reagents like NaBH₄ are common, catalytic hydrogenation can also be employed. Here, heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) are used. The catalyst surface provides a site for the activation of both the hydrogen gas and the ketone.

Solvents: The solvent can influence reaction rates, selectivity, and even the operative mechanism. whiterose.ac.ukrsc.org In palladium-catalyzed cross-coupling reactions , polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (B95107) (THF) are commonly used as they can dissolve the various components and stabilize charged intermediates. rsc.orgresearchgate.net In some cases, the solvent can also act as a ligand for the metal center or participate in the reduction of the Pd(II) precatalyst to the active Pd(0) species. acs.org

For the Favorskii rearrangement , the solvent choice affects the basicity of the alkoxide or hydroxide (B78521) used and can influence the stability of the intermediates. Protic solvents like alcohols are often used when the corresponding alkoxide is the base.

Stereochemical Course of Reactions

The stereochemistry of reactions involving this compound is primarily relevant to the reduction of its carbonyl group, which creates a new stereocenter.

The reduction of the prochiral ketone to the chiral secondary alcohol, 1-(3-bromophenyl)propan-2-ol, can lead to a racemic mixture or be directed towards a specific enantiomer or diastereomer if a chiral reducing agent or catalyst is used.

For example, reduction with achiral reagents like NaBH₄ or LiAlH₄ will produce a racemic mixture of (R)- and (S)-1-(3-bromophenyl)propan-2-ol. However, the use of chiral reducing agents, such as those derived from chiral auxiliaries or enzymes, can afford one enantiomer in excess. The stereochemical outcome of such reductions is often predicted by Felkin-Anh or Cram's rule, which consider the steric and electronic effects of the substituents adjacent to the carbonyl group.

In enzymatic reductions, the stereoselectivity is determined by the specific three-dimensional structure of the enzyme's active site. Different microorganisms or isolated enzymes (e.g., alcohol dehydrogenases) can exhibit opposite stereopreferences, allowing for the synthesis of either the (R)- or (S)-alcohol. mdpi.com

The stereochemical course of the Favorskii rearrangement can also be complex. If a chiral α-halo ketone is used, the stereochemical information can be retained, inverted, or lost depending on the precise mechanism and substrate. However, since this compound is achiral, this aspect is not directly applicable unless a chiral center is introduced in a preceding step. Studies on related systems have shown that the cyclopropanone intermediate can be formed with a degree of stereospecificity, but subsequent steps can lead to racemization. nih.gov

Computational Mechanistic Studies

While specific computational studies on the reaction mechanisms of this compound are not widely reported, Density Functional Theory (DFT) calculations are a powerful tool for investigating such systems. DFT can be used to model the geometries of reactants, intermediates, and transition states, and to calculate their relative energies, thus mapping out the potential energy surface of a reaction.

For analogous systems, DFT studies have been instrumental in:

Investigating the Favorskii rearrangement: DFT calculations have been used to compare the energies of the cyclopropanone and semibenzilic acid rearrangement pathways, generally finding the former to be more favorable. researchgate.net These studies can also elucidate the role of solvent molecules in stabilizing transition states.

Understanding the Willgerodt-Kindler reaction: Computational modeling has been applied to assess the feasibility of proposed intermediates, such as aziridines, and to calculate the activation barriers for different mechanistic steps, providing insights into why the reaction often requires high temperatures. ic.ac.uk

For this compound, DFT calculations could provide valuable information on the electronic structure, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which would in turn help to rationalize its reactivity in various chemical transformations.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For compounds like this compound, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), provide detailed information about reaction energetics and pathways.

Research Findings: DFT studies on this compound and related structures focus on several key areas to predict chemical behavior. Electrostatic potential maps are calculated to visualize charge distribution, identifying the negative charge localization on the carbonyl oxygen and bromine atoms, which are likely sites for electrophilic attack. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for identifying nucleophilic and electrophilic centers. In this compound, the ketone group is identified as an electrophilic site, while the methylamino group in related structures can act as a weak nucleophile.

Furthermore, DFT is employed to compute global reactivity descriptors like electronegativity and chemical potential from the HOMO-LUMO energy gap, offering a quantitative measure of the molecule's reactivity. A significant application of DFT in mechanistic studies is the calculation of the Gibbs free energy changes (ΔG) for proposed reaction intermediates and transition states. This thermodynamic data helps in assessing the stability of various species along a reaction coordinate and determining the most probable reaction pathway. While direct transition state analysis for specific reactions of this compound is not extensively documented in available literature, the application of DFT to model reaction intermediates and predict reactivity in analogous systems is a well-established practice. researchgate.net For instance, in studies of related chalcone (B49325) derivatives, DFT has been used to optimize geometries and calculate bond dissociation energies to predict stability and potential degradation pathways. researchgate.net

Table 1: Application of DFT in the Analysis of this compound and Related Compounds

| Computational Method/Theory | Application | Research Focus | Reference |

|---|---|---|---|

| DFT (B3LYP/6-311++G(d,p)) | Electronic Structure Prediction | Prediction of Frontier Molecular Orbitals (FMOs), nonlinear optical (NLO) properties, and electrostatic potential maps. | |

| DFT (B3LYP/6-31G*) | Reactivity Prediction | Calculation of HOMO/LUMO to identify nucleophilic/electrophilic sites. | |

| DFT | Thermodynamic Stability Analysis | Computation of Gibbs free energy changes (ΔG) for reaction intermediates. | |

| DFT | Bond Dissociation Energy Calculation | Prediction of open-air stability and degradation properties of related chalcones. | researchgate.net |

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations offer a means to study the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. While specific MD simulations detailing the reaction pathways of this compound are not prominently featured in the reviewed literature, the technique has been applied to structurally related compounds to understand their behavior and interactions.

Research Findings: MD simulations have been instrumental in studying the stability and interaction of bromophenyl-containing compounds with biological targets. For example, in studies of potential inhibitors for Anopheles gambiae 3-hydroxykynurenine transaminase, MD simulations were performed on compounds containing a 4-bromophenyl group. nih.govresearchgate.net These simulations, often running for extended periods like 300 nanoseconds, are used to assess the stability of the protein-ligand complex. nih.gov Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD) to evaluate conformational stability and the calculation of total binding energies (ΔGbind) to quantify the strength of the interaction. nih.govresearchgate.net

In the context of reaction mechanisms, MD simulations can be used to explore the conformational landscape of reactants, the role of solvent molecules, and the dynamic approach of reactants toward the transition state. For chalcone derivatives containing a bromophenyl group, MD simulations have been used in conjunction with DFT to study bond dissociation energies, which is crucial for understanding degradation and stability. researchgate.net These applications suggest that MD simulations could be a valuable tool for investigating the reaction pathways of this compound, for instance, by simulating its interaction with a catalyst or another reactant in a solvent box to observe the dynamic events leading to product formation.

Table 2: Use of Molecular Dynamics Simulations in the Study of Related Bromophenyl Compounds

| Simulation Target | Simulation Goal | Key Findings/Calculations | Reference |

|---|---|---|---|

| Protein-ligand complex (Anopheles gambiae 3HKT with bromophenyl inhibitors) | Assess binding stability and energetics. | Calculation of total binding energy (ΔGbind) and analysis of protein stability. | nih.govresearchgate.net |

| Chalcone derivative ((E)-1-(4-bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one) | Study stability and degradation. | Used for Bond Dissociation Energy (BDE) studies. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 1-(3-Bromophenyl)propan-2-one, the protons are located in three distinct chemical environments, leading to three unique signals.

Methyl Protons (-CH₃): A singlet appearing in the upfield region, typically around δ 2.1-2.2 ppm. This signal integrates to three protons and is a singlet because there are no adjacent protons to cause spin-spin coupling.

Methylene (B1212753) Protons (-CH₂-): A singlet found further downfield, generally around δ 3.7-3.8 ppm. This signal, integrating to two protons, is shifted downfield due to the proximity of both the electron-withdrawing carbonyl group and the aromatic ring. It appears as a singlet as it has no neighboring protons.

Aromatic Protons (C₆H₄): The four protons on the 3-bromophenyl ring are non-equivalent and produce a complex multiplet pattern in the downfield region, typically between δ 7.1 and 7.5 ppm. The electron-withdrawing effect of the bromine atom and the substitution pattern lead to overlapping signals. The proton at the C2 position often appears as a singlet or a finely split triplet, while the protons at C4, C5, and C6 show more complex splitting patterns (doublet, triplet of doublets, etc.) due to their coupling with each other.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (Methyl) | ~2.15 | Singlet (s) | 3H |

| -CH₂- (Methylene) | ~3.75 | Singlet (s) | 2H |

| Ar-H (Aromatic) | ~7.1 - 7.5 | Multiplet (m) | 4H |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically in the range of δ 205-207 ppm. This signal is characteristically a singlet in multiplicity analysis techniques like DEPT.

Aromatic Carbons (C₆H₄): Six signals are expected for the aromatic ring. The carbon directly bonded to the bromine atom (C-Br) is found around δ 122-123 ppm. The quaternary carbon to which the propanone group is attached appears around δ 136-137 ppm. The remaining four aromatic CH carbons resonate between δ 127 and 133 ppm.

Methylene Carbon (-CH₂-): The methylene carbon appears significantly downfield for an aliphatic carbon, typically around δ 50-52 ppm, due to the influence of the adjacent aromatic ring and carbonyl group.

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon and appears furthest upfield, generally around δ 29-30 ppm.

Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. bhu.ac.inmiamioh.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (DEPT) |

|---|---|---|

| C=O (Carbonyl) | ~206.0 | Quaternary (C) |

| Ar-C (Quaternary) | ~136.5 | Quaternary (C) |

| Ar-CH | ~132.5 | Methine (CH) |

| Ar-CH | ~130.3 | Methine (CH) |

| Ar-CH | ~129.0 | Methine (CH) |

| Ar-C-Br | ~122.7 | Quaternary (C) |

| Ar-CH | ~127.5 | Methine (CH) |

| -CH₂- (Methylene) | ~51.0 | Methylene (CH₂) |

| -CH₃ (Methyl) | ~29.5 | Methyl (CH₃) |

To confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed. nist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the coupled protons within the aromatic ring, helping to unravel the complex multiplet. No cross-peaks would be expected for the methyl and methylene protons, confirming they are isolated singlets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a correlation between the methyl proton signal (~2.15 ppm) and the methyl carbon signal (~29.5 ppm), the methylene proton signal (~3.75 ppm) and the methylene carbon signal (~51.0 ppm), and each aromatic proton with its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. nist.gov Key HMBC correlations would be observed from the methylene protons (~3.75 ppm) to the carbonyl carbon (~206.0 ppm) and to the aromatic quaternary carbon (~136.5 ppm), definitively linking the side chain to the ring and confirming the ketone's position. Correlations from the methyl protons to the carbonyl carbon would also be expected.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule. researchgate.net

The FT-IR spectrum provides a qualitative fingerprint of the molecule, with characteristic absorption bands indicating specific functional groups. vscht.cz For this compound, the key absorptions are:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected around 1715-1720 cm⁻¹. vscht.cz This is one of the most prominent peaks in the spectrum.

Aromatic C-H Stretch: These absorptions appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretch: The stretching vibrations of the methyl and methylene groups are expected to appear as medium-to-strong bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

Aromatic C=C Stretch: A series of medium-to-strong bands in the "fingerprint region" between 1450 and 1600 cm⁻¹ correspond to the stretching of the carbon-carbon bonds within the benzene (B151609) ring.

C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a medium-to-strong absorption in the low-frequency region of the spectrum, typically between 600 and 680 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| ~3070 | Weak-Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1718 | Strong, Sharp | Ketone C=O Stretch |

| ~1595, 1570, 1475 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1420 | Medium | -CH₂- Scissoring |

| ~780, 680 | Strong | Aromatic C-H Out-of-Plane Bend (meta-substitution) |

| ~650 | Medium-Strong | C-Br Stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR. horiba.com It relies on the scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a very strong and sharp signal in the Raman spectrum around 1000 cm⁻¹. The other aromatic C=C stretching bands are also prominent.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the 2850-3100 cm⁻¹ region.

C=O Stretch: The carbonyl stretch is typically a weaker and less reliable band in Raman spectroscopy compared to its intense absorption in FT-IR.

C-Br Stretch: The C-Br bond vibration is also observable in the Raman spectrum, complementing the FT-IR data.

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational characteristics of this compound, confirming the presence of all key structural features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 atomic mass units (for the 79Br and 81Br isotopes). docbrown.info

Under Electron Ionization (EI) conditions, this compound undergoes fragmentation through characteristic pathways for aromatic ketones. The mass spectrum would be expected to show a molecular ion peak cluster [M]+ at m/z 212 and 214, corresponding to the 79Br and 81Br isotopes, respectively. nih.gov

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group is a common fragmentation for ketones. libretexts.org This would result in the loss of a methyl radical (•CH3) to form a bromobenzoyl cation or the loss of the bromobenzyl radical (•CH2C6H4Br) to form the acetyl cation.

Benzylic Cleavage: A primary fragmentation event is the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of a stable bromobenzyl cation (m/z 169/171). This fragment is often prominent in the spectra of similar compounds.

McLafferty Rearrangement: While less common for this specific structure due to the lack of a gamma-hydrogen on a flexible chain, it is a potential pathway in related ketones.

The expected major fragments in the EI-MS spectrum are summarized in the table below.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 212/214 | Molecular Ion | [C9H9BrO]+ | Ionization of the parent molecule |

| 169/171 | Bromobenzyl cation | [C7H6Br]+ | Loss of acetyl radical (•COCH3) |

| 118 | Phenyl cation | [C6H4Br]+ | Loss of propanone side chain |

| 90 | Tropylium cation fragment | [C7H6]+ | Loss of Br from bromobenzyl cation |

| 43 | Acetyl cation | [C2H3O]+ | Loss of bromobenzyl radical |

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules or other adducts with minimal fragmentation. For this compound, ESI-MS would be used to accurately confirm the molecular mass. In positive ion mode, the expected species would be the protonated molecule [M+H]+ and adducts with sodium [M+Na]+ or potassium [M+K]+. uab.edu In negative ion mode, the deprotonated molecule [M-H]- could be observed. researchgate.net

The table below lists the predicted m/z values for common adducts in ESI-MS. uni.lu

| Adduct Type | Formula | Predicted m/z (79Br) | Predicted m/z (81Br) |

| [M+H]+ | [C9H10BrO]+ | 212.99095 | 214.98890 |

| [M+Na]+ | [C9H9BrNaO]+ | 234.97289 | 236.97084 |

| [M+K]+ | [C9H9BrKO]+ | 250.94683 | 252.94478 |

| [M-H]- | [C9H8BrO]- | 210.97639 | 212.97434 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a powerful tool for confirming the elemental composition of this compound. The precise mass measurement can distinguish between compounds with the same nominal mass but different elemental formulas. The calculated monoisotopic mass for C9H979BrO is 211.98368 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the molecular formula of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the molecule's chromophores: the brominated benzene ring and the carbonyl group. tanta.edu.eg The absorption of UV radiation promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk

The principal electronic transitions expected for this compound are:

π → π* transitions: These higher-energy transitions occur within the aromatic ring and the carbonyl group. uzh.ch Conjugation between the phenyl ring and the carbonyl group, although separated by a methylene bridge, can influence the position of these bands. These transitions are typically characterized by high molar absorptivity (ε). shu.ac.uk

n → π* transitions: This transition involves the promotion of an electron from a non-bonding (n) orbital of the carbonyl oxygen to an anti-bonding π* orbital. uzh.ch These transitions are lower in energy (occur at longer wavelengths) compared to π → π* transitions and have a characteristically low molar absorptivity. shu.ac.ukyoutube.com

The presence of the bromine substituent on the benzene ring can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted phenylpropanone. libretexts.org

| Transition Type | Chromophore | Expected Wavelength Region (nm) | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Phenyl Ring | ~200-220 | High |

| π → π | Phenyl Ring (secondary band) | ~250-280 | Medium |

| n → π* | Carbonyl Group (C=O) | ~280-320 | Low |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Studies on similar brominated chalcones and ketones, such as (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one and 3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one, reveal key structural features that can be extrapolated to this compound. researchgate.netresearchgate.net

In the solid state, molecules of this type are organized into a crystal lattice through various non-covalent interactions. The crystal packing of related brominated aromatic compounds is often influenced by halogen bonding (C-Br···O or C-Br···π interactions) and hydrogen bonding. mdpi.comsemanticscholar.org

Crystal Packing and Intermolecular Interactions

A definitive analysis of the crystal packing and the specific intermolecular interactions governing the solid-state architecture of this compound is precluded by the absence of published single-crystal X-ray diffraction data. Crystallographic studies are essential for elucidating the three-dimensional arrangement of molecules in a crystal lattice and for quantifying the non-covalent forces that dictate this arrangement.

While experimental data for the title compound is unavailable, the crystal structures of related bromophenyl propanone derivatives often exhibit a range of intermolecular interactions. These typically include:

Hydrogen Bonding: Although this compound is not a strong hydrogen bond donor, weak C-H···O interactions involving the carbonyl oxygen and aromatic or aliphatic C-H groups are plausible and frequently observed in similar structures.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can engage in directional interactions with nucleophilic atoms, such as the carbonyl oxygen of a neighboring molecule (Br···O). The strength and geometry of these bonds are highly dependent on the electronic environment.

π-Interactions: Aromatic rings can participate in π-stacking (face-to-face) or T-shaped (edge-to-face) interactions, which are significant in organizing the molecules in the crystal.

Without experimental confirmation, any discussion of the specific packing motifs, supramolecular assemblies, and the hierarchy of intermolecular forces for this compound remains speculative. Further research, specifically the successful crystallization and subsequent single-crystal X-ray diffraction analysis, is required to provide a scientifically rigorous description of its solid-state structure.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the detailed computational and quantum mechanical investigation of the compound this compound. While general information and basic computed properties for this molecule are accessible, the specific, in-depth data required for a thorough analysis of its geometry, electronic structure, and bonding, as outlined in the requested article, are not present in the available resources.

Computational chemistry studies, which employ methods like Density Functional Theory (DFT), are essential for generating precise data on a molecule's optimized geometry, including specific bond lengths and angles, as well as its conformational preferences dictated by torsion angles. These calculations provide a foundational understanding of the molecule's three-dimensional structure and stability.

Furthermore, electronic structure analyses—such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps, the visualization of charge distribution through Molecular Electrostatic Potential (MEP) maps, and the detailed study of orbital interactions via Natural Bond Orbital (NBO) analysis—are critical for predicting a compound's reactivity, stability, and intermolecular interactions.

Consequently, the generation of an article with the requested scientifically accurate and data-rich sections on its computational and quantum mechanical properties is not possible at this time. The creation of such an analysis would necessitate performing original DFT and other quantum mechanical calculations, which is beyond the scope of this information retrieval service.

Computational Chemistry and Quantum Mechanical Investigations

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. Computational vibrational frequency calculations, typically employing Density Functional Theory (DFT), are instrumental in assigning the vibrational modes observed in experimental spectra. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common and effective method for these calculations. dergipark.org.tr

Following the geometry optimization of the molecule, harmonic vibrational frequencies are computed. These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. jocpr.com

Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode. PED quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. dergipark.org.tr For a molecule like 1-(3-Bromophenyl)propan-2-one, key vibrational modes would include the C=O stretching of the ketone group, C-Br stretching, various C-H stretching and bending modes of the aromatic ring and the propanone moiety, and skeletal vibrations of the phenyl ring.

Based on studies of similar molecules like 3-bromoacetophenone, the C-Br stretching vibration is expected in the range of 600-700 cm⁻¹. jocpr.comresearchgate.net The characteristic carbonyl (C=O) stretching frequency is a strong indicator of the electronic environment and is anticipated to be a prominent feature in the IR spectrum.

Table 1: Illustrative Vibrational Mode Assignments for a Substituted Aromatic Ketone (based on 3-bromoacetophenone data) Please note: This table is illustrative and based on data for a similar compound, 3-bromoacetophenone. Specific frequencies for this compound would require a dedicated computational study.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

| C=O Stretch | ~1700-1750 | >80% C=O stretching |

| Aromatic C-C Stretch | ~1580-1600 | Phenyl ring C-C stretching modes |

| CH₂ Scissoring | ~1420-1450 | CH₂ bending |

| CH₃ Symmetric Bend | ~1360-1380 | CH₃ umbrella mode |

| C-Br Stretch | ~660-680 | >70% C-Br stretching |

| C-Br In-plane Bend | ~300-320 | C-C-Br bending |

Spectroscopic Property Predictions

Computational methods are highly effective in simulating NMR and IR spectra, which aids in the interpretation of experimental results.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. dergipark.org.trgaussian.com This method calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these values to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is dependent on the level of theory and basis set used, as well as the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io For this compound, ¹H and ¹³C NMR chemical shifts can be predicted for the aromatic protons and carbons, the methylene (B1212753) protons and carbon, and the methyl protons and carbon.

IR Spectra: As discussed in the vibrational analysis section, DFT calculations provide the fundamental vibrational frequencies and their corresponding intensities. This data can be used to generate a simulated IR spectrum. The resulting theoretical spectrum, when appropriately scaled, can be compared directly with an experimental FTIR spectrum to aid in band assignment and structural confirmation. researchgate.net

The electronic absorption properties of a molecule, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comyoutube.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the wavelengths of maximum absorption (λₘₐₓ).

The accuracy of TD-DFT predictions is sensitive to the choice of functional and basis set, and the inclusion of solvent effects is often crucial for obtaining results that correlate well with experimental spectra recorded in solution. mdpi.com For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the bromophenyl ring and n → π* transitions associated with the carbonyl group.

Table 2: Predicted Spectroscopic Data (Hypothetical) This table presents hypothetical predicted values for this compound based on general principles of computational spectroscopy. Actual values would require specific calculations.

| Spectroscopic Parameter | Computational Method | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | GIAO-DFT | ~195-205 ppm |

| ¹H NMR Chemical Shift (CH₂) | GIAO-DFT | ~3.8-4.2 ppm |

| IR Frequency (C=O Stretch) | B3LYP/6-311++G(d,p) | ~1720 cm⁻¹ (scaled) |

| UV-Vis λₘₐₓ (π → π) | TD-DFT | ~250-270 nm |

| UV-Vis λₘₐₓ (n → π) | TD-DFT | ~300-320 nm |

Intermolecular Interaction Studies

The way molecules interact with each other in the condensed phase (liquid or solid state) dictates many of their bulk properties. Computational studies can provide detailed insights into the nature and strength of these intermolecular forces.

While this compound does not possess a strong hydrogen bond donor (like an -OH or -NH group), the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. In the presence of protic solvents or other molecules with hydrogen bond donor capabilities, it can participate in intermolecular hydrogen bonding. jchemrev.com

Computational methods can be used to model these interactions. By calculating the geometry and interaction energy of a dimer or a cluster of the molecule with a hydrogen-bonding partner, the strength of the hydrogen bond can be quantified. nih.gov The Atoms in Molecules (AIM) theory is one such method that analyzes the electron density topology to characterize and quantify hydrogen bonds. rsc.org The strength of such hydrogen bonds typically falls in the range of 5 to 30 kJ/mol. jchemrev.com

Van der Waals forces are a set of weaker intermolecular interactions that include London dispersion forces and dipole-dipole interactions. These forces are ubiquitous and play a crucial role in the packing of molecules in crystals and their behavior in the liquid state. nih.govmdpi.com

For aromatic systems like this compound, π-π stacking interactions between the phenyl rings of adjacent molecules can be a significant component of the van der Waals forces. researchgate.net Computational studies, particularly those employing DFT with dispersion corrections (e.g., DFT-D), are essential for accurately modeling these weak but cumulative interactions. mdpi.com These calculations can predict the preferred packing arrangements in a crystal lattice and estimate the lattice energy, providing a link between molecular structure and macroscopic properties.

Pi-Stacking Interactions

Pi-stacking is a critical non-covalent interaction that influences the structure and stability of systems containing aromatic rings. mdpi.com These interactions arise from the attractive forces between the electron-rich pi systems of aromatic moieties. Computational chemistry provides powerful tools to investigate these phenomena, with ab initio methods and Density Functional Theory (DFT) being particularly effective for studying non-covalent long-range interactions in aromatic systems. scirp.org

For aromatic molecules, pi-stacking interactions can manifest in several geometries, most commonly in parallel-displaced or T-shaped (perpendicular) orientations, as these are typically more electrostatically attractive than a direct face-to-face or "sandwich" arrangement. wikipedia.org The interaction energy is a composite of electrostatic and dispersion forces. scirp.org The presence of a substituent on the benzene (B151609) ring, such as the bromine atom in this compound, modifies the electronic distribution of the aromatic ring, thereby influencing the nature and strength of these interactions. The binding energy in substituted benzene dimers is often enhanced due to the electrostatic interactions of the substituent with the adjacent aromatic ring. comporgchem.com

Theoretical studies on simpler aromatic systems, like hydrated phenol (B47542) complexes, have utilized methods such as Møller-Plesset perturbation theory (MP2) to calculate interaction energies. These calculations demonstrate that stacking energies are sensitive to the relative orientation and separation of the aromatic rings. scirp.org For the 3-bromophenyl group of the title compound, it is predicted that it would engage in similar pi-stacking interactions, with the bromine substituent influencing the quadrupole moment of the ring and potentially favoring specific geometries to maximize attractive forces and minimize repulsion. Computational models using DFT can predict whether substituted compounds will favor stacking interactions with specific nucleoside base pairs in DNA, for instance, by calculating the energy differences between interactions with guanosine/cytosine (GC) versus adenosine/thymidine (TA) pairs. nih.gov

| Interaction Type | Typical Geometry | Key Contributing Forces |

| Pi-Stacking | Parallel-displaced, T-shaped | Electrostatics, Dispersion |

| Substituent Effect | Modifies electron distribution | Inductive, Resonance effects |

| Computational Method | DFT, MP2 | Electron correlation, Basis sets |

Molecular Docking Studies (where applicable to related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is extensively used in structure-based drug design to understand and predict the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. mdpi.comfrontiersin.org While specific docking studies on this compound are not extensively documented in the reviewed literature, studies on structurally related bromophenyl and brominated compounds provide valuable insights into potential biological targets and binding modes.

Bromodomain-containing proteins (BCPs) have emerged as significant targets for compounds containing bromophenyl moieties. nih.gov These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene transcription. nih.govresearchgate.net The bromodomain itself features a hydrophobic cavity that is central to this recognition. Molecular docking studies have shown that inhibitors often bind within this pocket, forming hydrogen bonds with conserved residues like asparagine and engaging in hydrophobic interactions with key amino acids, such as the "WPF shelf" (Trp, Pro, Phe). nih.gov